2,4-Difluoronitrobenzene

Nucleophilic Aromatic Substitution Regioselectivity Pharmaceutical Intermediate Synthesis

2,4-Difluoronitrobenzene (2,4-DFNB, CAS 446-35-5) is a fluorinated aromatic nitro compound with molecular formula C6H3F2NO2 and molecular weight 159.09 g/mol. It is characterized by two fluorine atoms at the 2- and 4-positions and a nitro group on the benzene ring, appearing as a light yellow to brown clear liquid at room temperature with a melting point of 9-10 °C, boiling point of 203-204 °C, and density of 1.451 g/mL at 25 °C.

Molecular Formula C6H3F2NO2
Molecular Weight 159.09 g/mol
CAS No. 446-35-5
Cat. No. B147775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoronitrobenzene
CAS446-35-5
Synonyms1,​3-​Difluoro-​4-​nitrobenzene;  1,​5-​Difluoro-​2-​nitrobenzene;  1-​Nitro-​2,​4-​difluorobenzene;  2,​4-​Difluoro-​1-​nitrobenzene;  NSC 10259
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)[N+](=O)[O-]
InChIInChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
InChIKeyRJXOVESYJFXCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoronitrobenzene (CAS 446-35-5) Procurement & Selection Guide for Pharmaceutical and Agrochemical Intermediate Sourcing


2,4-Difluoronitrobenzene (2,4-DFNB, CAS 446-35-5) is a fluorinated aromatic nitro compound with molecular formula C6H3F2NO2 and molecular weight 159.09 g/mol [1]. It is characterized by two fluorine atoms at the 2- and 4-positions and a nitro group on the benzene ring, appearing as a light yellow to brown clear liquid at room temperature with a melting point of 9-10 °C, boiling point of 203-204 °C, and density of 1.451 g/mL at 25 °C . The compound is primarily employed as a key synthetic intermediate in pharmaceutical manufacturing (including flurbiprofen and golvatinib), agrochemical production, and liquid crystal material synthesis [2][3]. Commercial sourcing typically requires purity ≥99% (GC) with proper documentation of analytical specifications .

Why 2,4-Difluoronitrobenzene Cannot Be Replaced by Generic Difluoronitrobenzene Isomers in Critical Synthetic Pathways


Substituting 2,4-difluoronitrobenzene with other difluoronitrobenzene isomers (such as 2,5-DFNB or 3,4-DFNB) or alternative halogenated nitrobenzenes (such as 2,4-dichloronitrobenzene) is scientifically unsound due to fundamental differences in regioselective nucleophilic aromatic substitution (SNAr) behavior, physicochemical properties governing downstream reactivity, and proven synthetic pathway compatibility [1]. The 2,4-substitution pattern creates a unique electronic environment where the 2-fluorine atom undergoes substitution approximately 5-fold faster than the 4-fluorine atom under comparable conditions, enabling orthogonal sequential functionalization that isomers cannot replicate [2][3]. Additionally, established pharmaceutical manufacturing routes for flurbiprofen and golvatinib have been optimized specifically for the 2,4-DFNB scaffold; changing to an isomer would necessitate complete process redevelopment, incurring regulatory revalidation costs and supply chain disruption [4][5]. The quantitative evidence below establishes precisely where 2,4-DFNB provides measurable differentiation that justifies its preferential selection.

Quantitative Differentiation Evidence for 2,4-Difluoronitrobenzene (CAS 446-35-5) Versus Closest Analogs


Superior Ortho-Selective Reactivity: 2-Fluorine Atom Substitution Rate vs 4-Fluorine in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the 2-fluorine atom in 2,4-difluoronitrobenzene exhibits substantially higher reactivity compared to the 4-fluorine atom. Under identical methoxide ion conditions in methanol, the 2-fluorine atom is replaced approximately 5-fold faster than the 4-fluorine atom [1]. This differential reactivity, driven by the meta-fluoro substituent effect in the ortho-nitro-activated electronic environment, enables predictable, stepwise sequential functionalization [2]. In nonpolar solvents, regioselectivity can be enhanced to >95% ortho substitution with diverse O/S/N-nucleophiles [3], whereas in specific deep eutectic solvent systems, the selectivity can be tuned to 76% ortho or 85% para depending on medium composition [4]. This controllable regioselectivity is not replicable with 2,5-DFNB or 3,4-DFNB isomers, which lack the precise electronic configuration required for such tunable ortho/para discrimination.

Nucleophilic Aromatic Substitution Regioselectivity Pharmaceutical Intermediate Synthesis

Validated Pharmaceutical Process Economics: Golvatinib Total Synthesis Yield from 2,4-DFNB Starting Material

2,4-Difluoronitrobenzene serves as the validated starting material for the industrial-scale synthesis of golvatinib (E7050), an orally bioavailable dual c-Met/VEGFR2 kinase inhibitor [1]. A peer-reviewed process chemistry study optimized a 5-step synthetic route using 2,4-DFNB and 2-amino-4-hydroxypyridine as starting materials, achieving a total yield of 31.4% [2]. The method employs readily available raw materials, operates under mild reaction conditions, and demonstrates straightforward handling suitable for industrial production scale-up [2]. This validated yield benchmark provides procurement decision-makers with a quantitative basis for cost modeling and process feasibility assessment. No equivalent peer-reviewed total yield data exists for golvatinib synthesis initiated from 2,5-DFNB or 3,4-DFNB isomers, making 2,4-DFNB the only evidence-backed starting material choice for this therapeutic scaffold.

Process Chemistry Pharmaceutical Manufacturing c-Met/VEGFR2 Inhibitors

Microwave Spectroscopic Internal Rotation Potential: Quantitative Physical Differentiation from 2-Fluoro- and 2,5-Difluoronitrobenzene

Microwave spectroscopic analysis of fluorinated nitrobenzenes provides quantitative molecular-level differentiation among closely related isomers. For 2,4-difluoronitrobenzene, the coefficients V2, V4, and V6 in the Fourier expansion of the internal rotation potential have been experimentally determined using microwave spectra of vibrational ground states and torsionally excited states [1][2]. This compound exhibits a distinct internal rotation potential profile compared to 2-fluoronitrobenzene (mono-fluoro analog) and 2,5-difluoronitrobenzene (regioisomer) [1]. The differences in V2 and V4 coefficients directly reflect the unique electronic and steric environment created by the 2,4-fluorine substitution pattern, which correlates with the compound's distinctive SNAr reactivity and regioselectivity behavior [3]. This molecular-level spectroscopic fingerprint confirms that 2,4-DFNB possesses non-interchangeable physical properties with its isomers at the fundamental molecular structure level.

Physical Organic Chemistry Microwave Spectroscopy Internal Rotation Barrier

Documented Industrial Synthesis Yield: 91.2% for 2,4-DFNB Production from 2,4-Dichloronitrobenzene

The industrial production of 2,4-difluoronitrobenzene via halogen exchange fluorination of 2,4-dichloronitrobenzene with potassium fluoride has been optimized to achieve a yield of 91.2% [1]. This process uses potassium fluoride with phase-transfer catalysis in dimethylformamide, representing a commercially viable and cost-efficient manufacturing route [2]. Patent literature further documents that under optimized conditions with sulfolane or dialkyl sulfone compounds, the reaction proceeds with high selectivity to yield 2,4-DFNB [3][4]. In contrast, uncatalyzed fluorination of 2,4-dichloronitrobenzene without sulfolane achieves only 20% conversion after 30 hours at 240 °C [5]. This established, high-yield manufacturing process ensures reliable commercial supply and competitive pricing for procurement, whereas alternative isomers may lack similarly optimized industrial-scale production methods.

Halogen Exchange Fluorination Process Chemistry Industrial Synthesis

Structure-Dependent Pharmacophore Validation: 2,4-DFNB as Essential Flurbiprofen Intermediate

2,4-Difluoronitrobenzene is the established and commercially validated intermediate for the synthesis of flurbiprofen, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) . Patent literature specifically describes a process for preparing flurbiprofen in high purity from 2,4-difluoronitrobenzene and diethylmethyl malonate [1]. The 2,4-difluoro substitution pattern is structurally required to generate the correct substitution pattern in the final active pharmaceutical ingredient (API) . Market reports consistently identify 2,4-DFNB as the specific intermediate for flurbiprofen, with global demand forecasts through 2030 [2]. Alternative difluoronitrobenzene isomers (2,5-DFNB or 3,4-DFNB) cannot yield the identical pharmacophore without fundamentally different synthetic routes, making 2,4-DFNB a non-substitutable procurement item for flurbiprofen API manufacturers.

NSAID Synthesis Pharmaceutical Intermediate Flurbiprofen Manufacturing

Optimal Application Scenarios for 2,4-Difluoronitrobenzene (CAS 446-35-5) Based on Quantitative Differentiation Evidence


Multi-Step Sequential SNAr Functionalization for Complex Pharmaceutical Scaffolds

When synthetic routes require stepwise, orthogonal functionalization of an aromatic ring, 2,4-difluoronitrobenzene provides a validated platform with documented regioselectivity control. The 2-fluorine atom undergoes SNAr substitution approximately 5-fold faster than the 4-fluorine atom under standard methoxide conditions, enabling predictable sequential substitution . This differential reactivity is exploited in the 5-step synthesis of golvatinib, where 2,4-DFNB serves as the starting material for a validated process achieving 31.4% total yield . For procurement managers sourcing intermediates for multi-step API synthesis, this documented regioselectivity translates to reduced side-product formation, simplified purification, and lower process development risk compared to alternative starting materials lacking such established selectivity data [12].

Cost-Sensitive Pharmaceutical Intermediate Sourcing for NSAID Manufacturing

For flurbiprofen API manufacturing, 2,4-difluoronitrobenzene is the established and commercially validated intermediate . The compound's industrial production via halogen exchange fluorination from 2,4-dichloronitrobenzene achieves yields of 91.2% using potassium fluoride with phase-transfer catalysis in dimethylformamide [12], while alternative uncatalyzed methods achieve only 20% conversion after 30 hours at 240 °C [8]. This mature, high-yield manufacturing process ensures reliable commercial supply and competitive pricing. Procurement specialists sourcing flurbiprofen intermediates should note that alternative difluoronitrobenzene isomers (2,5-DFNB, 3,4-DFNB) lack documented utility for this application and would necessitate complete process redevelopment [9].

Kinetic Modeling and Process Optimization Studies in Continuous Flow Chemistry

2,4-Difluoronitrobenzene has been established as a benchmark substrate for kinetic modeling of nucleophilic aromatic substitution (SNAr) reactions. A 2025 study employed the reaction of 2,4-DFNB with morpholine in ethanol as a model system for automated kinetic model identification using DoE-SINDy methodology, incorporating parallel and consecutive side-product formation analysis . Additionally, this SNAr reaction has been investigated in flow reactor systems with simulated moving bed (SMB) chromatography modules for continuous separation . For research laboratories and process development groups seeking a well-characterized SNAr substrate with extensive kinetic and spectroscopic reference data—including experimentally determined internal rotation potential coefficients V2, V4, and V6 from microwave spectroscopy studies [12]—2,4-DFNB offers the most thoroughly documented molecular and kinetic profile among difluoronitrobenzene isomers.

Agrochemical Intermediate Sourcing for Teflubenzuron and Flumioxazin Production

2,4-Difluoronitrobenzene serves as the foundational intermediate for the synthesis of key agrochemical active ingredients. Chlorination of 2,4-DFNB yields 3,5-dichloro-2,4-difluoronitrobenzene with 91.2% yield, which is an important intermediate in the synthesis of the benzoylurea insecticide teflubenzuron . Additionally, 2,4-DFNB is employed as the initial raw material in the production method for flumioxazin, a widely used herbicide . The 2,4-substitution pattern is structurally required for correct downstream functionalization in both agrochemical scaffolds. Agrochemical manufacturers should prioritize 2,4-DFNB over isomeric alternatives (such as 2,5-DFNB or 3,4-DFNB) due to validated synthetic pathways with documented yields and established industrial production methods [12].

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